![molecular formula C20H12F2N6 B608213 6-[Difluoro-(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]quinoline CAS No. 943540-74-7](/img/structure/B608213.png)

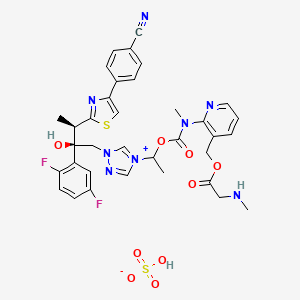

6-[Difluoro-(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]quinoline

Vue d'ensemble

Description

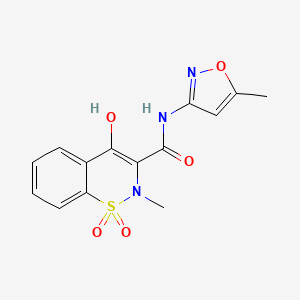

JNJ-38877618, également connu sous le nom d'OMO-1, est un inhibiteur puissant, hautement sélectif et biodisponible par voie orale de la kinase du facteur de transition épithéliale mésenchymateuse (c-Met). Ce composé a été initialement développé par Johnson & Johnson et est actuellement en phase 2 d'essais cliniques. Il est principalement étudié pour son potentiel thérapeutique dans le traitement de divers types de néoplasmes, en particulier ceux qui sont stimulés par la voie du facteur de transition épithéliale mésenchymateuse .

Applications De Recherche Scientifique

JNJ-38877618 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the mesenchymal epithelial transition factor pathway and its role in cancer.

Biology: Investigated for its effects on cell proliferation, migration, and

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit receptor tyrosine kinase c-met . This protein plays a crucial role in cellular growth, survival, and migration.

Mode of Action

It’s known that inhibitors of c-met function by binding to the kinase domain of the protein, preventing its activation and subsequent downstream signaling .

Biochemical Pathways

Inhibition of c-Met would therefore disrupt these pathways .

Pharmacokinetics

Similar compounds have been reported to have increased alk5 inhibitory activity, kinase selectivity, and oral bioavailability .

Result of Action

Inhibition of c-met can lead to decreased cell proliferation, survival, and migration, potentially making this compound useful in the treatment of cancers characterized by overactive c-met signaling .

Analyse Biochimique

Biochemical Properties

6-[Difluoro-(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]quinoline plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as carbonic anhydrase and cholinesterase, exhibiting inhibitory effects . These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic applications.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it affects cellular metabolism by modulating the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to inhibition or activation depending on the enzyme involved . This binding can result in conformational changes in the enzyme structure, affecting its activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound exhibits stability under specific storage conditions, such as inert atmosphere and low temperatures . Over time, it may undergo degradation, which can affect its efficacy and potency. Long-term studies have shown that prolonged exposure to the compound can lead to changes in cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites . These interactions can affect the levels of metabolites and the overall metabolic flux within the cell. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and potential side effects, making it an important factor in drug development.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with target biomolecules and the subsequent biochemical effects.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du JNJ-38877618 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie par l'introduction de groupes fonctionnels qui confèrent son activité inhibitrice. Les étapes clés comprennent :

- Formation du noyau quinoléine.

- Introduction du groupe difluorométhyle.

- Couplage avec la partie pyridinyl-triazolo-pyridazine.

Méthodes de production industrielle : La production industrielle de JNJ-38877618 suit des voies de synthèse similaires mais est optimisée pour la production à grande échelle. Cela implique :

- Utilisation de réactions à rendement élevé.

- Optimisation des conditions de réaction pour minimiser les sous-produits.

- Mise en œuvre de techniques de purification telles que la cristallisation et la chromatographie pour garantir une grande pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions : JNJ-38877618 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, ce qui peut altérer son activité inhibitrice.

Substitution : Les réactions de substitution peuvent introduire différents substituants, ce qui peut améliorer ou réduire son activité.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans des conditions contrôlées.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la substitution peut introduire divers groupes fonctionnels .

4. Applications de recherche scientifique

JNJ-38877618 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier la voie du facteur de transition épithéliale mésenchymateuse et son rôle dans le cancer.

Biologie : Étudié pour ses effets sur la prolifération cellulaire, la migration et

Propriétés

IUPAC Name |

6-[difluoro-(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12F2N6/c21-20(22,15-3-4-16-14(12-15)2-1-9-24-16)19-26-25-18-6-5-17(27-28(18)19)13-7-10-23-11-8-13/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOAWAWHSMVKCON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(C3=NN=C4N3N=C(C=C4)C5=CC=NC=C5)(F)F)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12F2N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943540-74-7 | |

| Record name | JNJ-38877618 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943540747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JNJ-38877618 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16883 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | JNJ-38877618 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0B2IZB5H5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Methoxyphenyl)-1-{[5-(2-nitrophenyl)furan-2-YL]methyl}pyrrolidine](/img/structure/B608140.png)

![N-[5-tert-butyl-3-(methanesulfonamido)-2-methoxyphenyl]-2-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]-2-oxoacetamide;hydrochloride](/img/structure/B608151.png)

![N-Cyclopropyl-N-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B608153.png)

![N4,N4'-Di(naphthalen-1-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B608154.png)